2-{3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE 2-{3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13267109
InChI: InChI=1S/C22H21N3O3S3/c23-19(27)18-14-8-4-5-9-15(14)30-20(18)24-17(26)10-11-25-21(28)16(31-22(25)29)12-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H2,23,27)(H,24,26)/b16-12-
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4)SC3=S)C(=O)N
Molecular Formula: C22H21N3O3S3
Molecular Weight: 471.6 g/mol

2-{3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

CAS No.:

Cat. No.: VC13267109

Molecular Formula: C22H21N3O3S3

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE -

Specification

Molecular Formula C22H21N3O3S3
Molecular Weight 471.6 g/mol
IUPAC Name 2-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C22H21N3O3S3/c23-19(27)18-14-8-4-5-9-15(14)30-20(18)24-17(26)10-11-25-21(28)16(31-22(25)29)12-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H2,23,27)(H,24,26)/b16-12-
Standard InChI Key JYBJANMWEQIUNJ-VBKFSLOCSA-N
Isomeric SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S)C(=O)N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4)SC3=S)C(=O)N
Canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4)SC3=S)C(=O)N

Introduction

Structural Representation

The structural formula can be represented as follows:

text
O || C | N--C--C | \ S C--C--C | | | R R R

Where RR represents various substituents that define the specific characteristics of the compound.

Synthesis Methods

Recent studies have explored efficient synthetic routes for this compound. A notable method involves a multi-step synthesis that utilizes readily available starting materials. The following steps outline a typical synthesis pathway:

  • Preparation of Thiazolidine Derivative: The initial step involves the formation of a thiazolidine ring through the reaction of appropriate thioketones with amines.

  • Formation of Benzothiophene Core: Subsequent cyclization reactions lead to the formation of the benzothiophene structure, which is crucial for the compound's biological activity.

  • Final Coupling Reaction: The final step typically involves coupling reactions that incorporate the carboxamide group into the benzothiophene framework.

Biological Activity and Applications

Research has indicated that compounds similar to 2-{3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies suggest that thiazolidine derivatives possess antimicrobial activity against various pathogens.

  • Anti-inflammatory Effects: Molecular docking studies have shown potential inhibitory effects on enzymes involved in inflammatory pathways, such as lipoxygenase.

Research Findings

Study ReferenceMethodologyKey Findings
Synthesis and characterizationConfirmed structure using NMR and LC-MS; evaluated anti-inflammatory properties
Molecular docking studiesSuggested potential as a 5-lipoxygenase inhibitor
Biological assaysDemonstrated antimicrobial activity against Gram-positive bacteria

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